瓦西西酮

描述

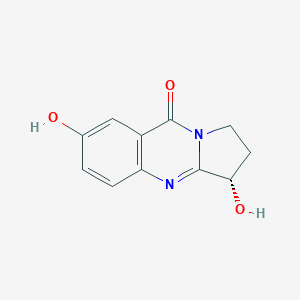

Vasicinolone is a quinazoline alkaloid . It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinolone was shown to have an antianaphylactic action . It has been found within Peganum harmala . Vasicinolone has also been studied in combination with the related alkaloid vasicine .

Synthesis Analysis

Vasicinone, a heterocyclic alkaloid possessing a privileged quinazoline nucleus, is primarily present in the leaves of the plant Adhatoda vasica nees . The present review provides an up-to-date compilation of the alkaloid vasicine, its biosynthesis, synthesis, biological attributes, design of its synthetic analogues along with structurally related quinazolines .Molecular Structure Analysis

Crystal structures of the alkaloids vasicinone and peganidine hydrochloride were studied by x-ray structure analysis . The configurations of asymmetric centers C4 and C9 in peganidine were determined . The hydroxyl and acetonyl groups were mutually syn-positioned relative to the tricyclic plane .Chemical Reactions Analysis

Vasicine, a heterocyclic alkaloid possessing a privileged quinazoline nucleus is primarily present in the leaves of the plant Adhatoda vasica nees . Vasicine and structurally related quinazolines have been an area of interest for the researchers all around the world .Physical And Chemical Properties Analysis

Vasicinolone is a powder . It is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .科学研究应用

Pharmaceutical Applications

Vasicinolone is a key bioactive compound found in the plant species Adhatoda spp., which exhibits high pharmaceutical value . The leaves and roots of this plant have been found to exhibit anti-inflammatory and antiseptic properties .

Biotechnological Applications

Biotechnological approaches, mainly in vitro-based methods via direct and indirect regeneration (callus-mediated) and cell suspension culture, boosted with elicitors, have been used for enhancing the accumulation of key secondary metabolites like vasicine and vasicinone .

Antibacterial Applications

The extracts of leaves and roots of Adhatoda vasica and A. zeylanica, which contain vasicinolone, have shown significant inhibitory action against bacteria such as Escherichia coli and Staphylococcus aureus .

Antiviral Applications

Vasicinolone has been studied as a potential inhibitor of SARS-CoV-2 main protease enzyme . The compound was docked with various viral protein targets, including specific SARS-CoV-2 main protease (PDBID:6Y84), using AutoDock .

Computer-Aided Drug Design

Vasicinolone has been used in computer-aided drug design approaches to screen phytoconstituents of Adhatoda vasica . The results suggest that these phytochemicals can be studied as potential inhibitors against SARS-CoV-2 protease and may have an antiviral effect on coronavirus .

Oxidative Product of Vasicinol

Vasicinolone has also been reported as the oxidative product of vasicinol .

未来方向

作用机制

Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .

Target of Action

Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that vasicinolone may also target similar receptors or enzymes involved in bronchodilation.

Mode of Action

It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo

Biochemical Pathways

It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation

Pharmacokinetics

A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of vasicinolone.

Result of Action

It is known that vasicinone, a related compound, exhibits bronchodilatory activity

Action Environment

The action of vasicinolone can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of vasicinolone might also be influenced by environmental factors.

属性

IUPAC Name |

(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNHUAILAQZBTQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233900 | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

CAS RN |

84847-50-7 | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

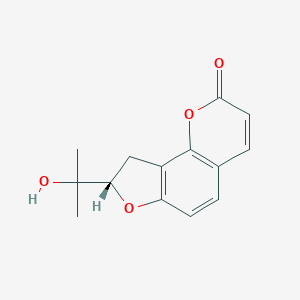

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)